8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including “8-fluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline”, has been a subject of numerous studies. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
Quinolines are nitrogen-containing bicyclic compounds. The quinoline nucleus is present in numerous biological compounds . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Scientific Research Applications
Photophysical and Electrochemical Properties
Influence of Fluorine on Properties : The introduction of fluorine atoms into the pyrazolo[3,4-b]quinoline structure significantly modifies its properties, such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. Fluorine's electron-withdrawing effect increases the molecule's resistance to proton donors, preserving its high fluorescence yield even in the presence of strong proton donors like trifluoroacetic acid (TFA) (Szlachcic & Uchacz, 2018).
Fluorescence Quenching and Recovery
Reversible Quenching by Protonation : Pyrazolo[3,4-b]quinoline derivatives exhibit stable fluorescence in various solvents but undergo efficient fluorescence quenching in the presence of protic acids. This process is reversible, and the fluorescence can be fully recovered, demonstrating potential for use in light-emitting devices and molecular sensors (Mu et al., 2010).
Synthesis and Chemical Transformations
New Derivatives for Fluorescence Applications : Research into the synthesis of novel quinoline derivatives for applications in biochemistry and medicine is ongoing. These derivatives are being explored for their potential as DNA fluorophores, antioxidants, and radioprotectors due to their efficient fluorescence properties (Aleksanyan & Hambardzumyan, 2013).
Molecular Sensing and Light-Emitting Devices
Versatile Fluorophore for Molecular Sensors : The 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline chromophore serves as a versatile building block for constructing brightly fluorescent molecular sensors and fluoroionophores. These sensors show strong analyte-induced fluorescence enhancement or bright ratiometric dual emission, making them suitable for metal ion recognition (Rurack et al., 2002).
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
It’s known that quinoline derivatives often work by inhibiting certain enzymes, disrupting their normal function .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, leading to their antibacterial, antineoplastic, and antiviral effects .
Pharmacokinetics
This is due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .
Result of Action
Quinoline derivatives are known to have a variety of effects at the molecular and cellular level, including antibacterial, antineoplastic, and antiviral activities .
Action Environment
It’s known that the efficacy of quinoline derivatives can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Properties
IUPAC Name |
8-fluoro-3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-8-6-14(7-9-15)21-19-13-25-20-11-10-16(24)12-18(20)22(19)27(26-21)17-4-2-1-3-5-17/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEZOEUEWJCKPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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